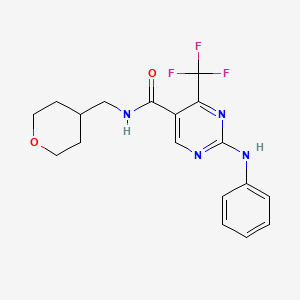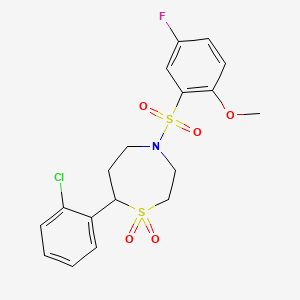
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C19H13ClN2O3 and its molecular weight is 352.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis and Biological Applications
A study reported the synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, using green chemistry principles involving microwave radiation and the use of filamentous fungi for ene-reduction to obtain enantiomerically enriched products. This process highlights the potential for environmentally friendly synthesis methods and the exploration of biological activities of such compounds, including antimicrobial and anti-inflammatory properties (Jimenez et al., 2019).
Cytotoxic Activity
Another study focused on the development of focused compound libraries based on the acrylamide structure, aiming to identify new cytotoxic agents against cancer cell lines. This research underscores the potential of acrylamide derivatives in developing new anticancer drugs, with specific modifications leading to enhanced cytotoxicity (Tarleton et al., 2013).
Electronic and Photovoltaic Properties
The electronic and photovoltaic properties of acrylonitrile derivatives, including those similar to the specified compound, have been investigated for their potential use in organic solar cells. These studies highlight the role of such compounds in enhancing the efficiency of solar energy conversion, demonstrating their utility in renewable energy technologies (Kazici et al., 2016).
Contaminant Analysis in Food
Research has also delved into the analysis of heat-induced contaminants in food, such as acrylamide and furan, which are related to the thermal processing of carbohydrate-rich foodstuffs. This line of inquiry is crucial for understanding the health implications of food processing and the development of safer food preparation methods (Wenzl et al., 2007).
Molecular Engineering for Solar Cells
Additionally, molecular engineering efforts have been undertaken to develop organic sensitizers for solar cell applications, utilizing the structural motifs found in acrylonitrile derivatives. These studies contribute to the advancement of photovoltaic materials and highlight the versatility of acrylonitrile-based compounds in various scientific and technological domains (Kim et al., 2006).
Propriétés
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-17-6-2-1-5-16(17)18-8-7-14(25-18)10-13(11-21)19(23)22-12-15-4-3-9-24-15/h1-10H,12H2,(H,22,23)/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRMQZRYRAIMA-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2384155.png)


![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384165.png)



![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)
